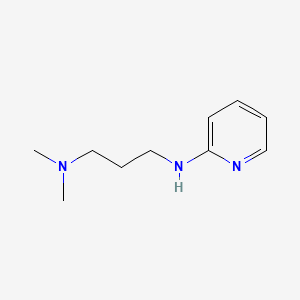

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine

Description

Properties

CAS No. |

35389-44-7 |

|---|---|

Molecular Formula |

C10H17N3 |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine |

InChI |

InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12) |

InChI Key |

ATZQBNIEZZBOAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.

Major Products:

Oxidation: N-oxides of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine.

Reduction: Amine derivatives with reduced pyridine ring.

Substitution: Compounds with substituted dimethylamine groups.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine is primarily recognized for its potential therapeutic applications. Its structural similarity to other biologically active compounds positions it as a candidate for drug discovery.

- Anticancer Activity : Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication, which is a target in cancer therapy . The docking studies reveal a strong affinity of these compounds towards the enzyme's binding site.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Preliminary findings suggest that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics .

Materials Science

In materials science, this compound serves as an important building block for synthesizing advanced materials.

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers and resins due to its amine functional groups. These polymers can exhibit enhanced mechanical properties and thermal stability, which are desirable in various industrial applications.

- Catalysis : The compound's ability to coordinate with metal ions allows it to act as a ligand in catalysis. Studies have shown that metal complexes formed with this compound demonstrate catalytic activity in various organic transformations .

Biocidal Applications

The biocidal properties of this compound make it an attractive candidate for agricultural and environmental applications.

- Pesticide Development : The compound has been explored as a potential active ingredient in pesticide formulations. Its efficacy against specific pests and pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

- Disinfectants : Given its antimicrobial properties, this compound can be formulated into disinfectants used in healthcare settings to prevent infections .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Study 1: Anticancer Research

A study conducted on the docking interactions of this compound with topoisomerase II revealed promising results suggesting its potential as an anticancer agent. The compound exhibited significant binding affinity, indicating that further exploration could lead to new therapeutic agents against cancer .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of the compound were tested against common bacterial strains. Results showed effective inhibition at low concentrations, paving the way for the development of new antimicrobial agents that could address rising antibiotic resistance .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and metal ion transport studies. The molecular targets include transition metals such as copper, nickel, and zinc, and the pathways involved are related to metal ion binding and redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Compounds and Comparative Analysis

Detailed Analysis

Coordination Chemistry

- This compound forms stable Schiff base complexes with transition metals like Cu(II), as seen in , where it coordinates with thiocyanate ligands .

- In contrast, N1,N3-Di(pyridin-2-yl)propane-1,3-diamine () exhibits stronger chelation due to dual pyridyl donors, enhancing stability in catalytic applications .

Pharmacological Potential

Key Research Findings

- Synthetic Versatility : The propane-1,3-diamine backbone allows modular substitution, enabling tailored properties. Alkyl groups (e.g., TBP) enhance lipophilicity for membrane penetration, while pyridyl/heteroaromatic groups improve coordination or DNA binding .

- Biological vs. Chemical Applications : Bulky substituents (e.g., tetrabutyl) dominate in anticancer studies, whereas pyridyl and thienyl derivatives are prioritized in catalysis and neuropharmacology .

- Contradictions : While highlights diamine derivatives as enzyme inhibitors (e.g., ANT(2′)), the pyridyl variant’s efficacy in such roles remains unexplored, suggesting a gap in research .

Biological Activity

N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine, a specialized organic compound, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 193.29 g/mol |

| Structure Type | Diamine with Pyridine |

The presence of the pyridine ring enhances the compound's reactivity and biological interactions, making it a valuable subject for research.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Receptor Interactions : The compound has been shown to interact with neuronal acetylcholine receptors (nAChRs), specifically the alpha4/beta2 and alpha5 subunits. This interaction can modulate neurotransmitter release and receptor sensitivity, impacting neuronal signaling pathways.

- Enzyme Modulation : It can inhibit or activate enzymes through binding interactions, leading to significant changes in cellular metabolism and function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound is being investigated for its anticancer properties. Its ability to influence cell signaling pathways may contribute to apoptosis in cancer cells.

Study on Neuronal Activity

In a laboratory study examining the effects of this compound on neuronal cells, researchers found that varying concentrations led to different levels of neurotransmitter release. Higher concentrations significantly increased acetylcholine release compared to controls, suggesting a potential role in enhancing synaptic transmission.

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones in bacterial cultures treated with this compound, particularly against Staphylococcus aureus and Escherichia coli.

Dosage Effects and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Induction of significant changes in cell signaling and potential cytotoxicity.

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with enzymes that facilitate its metabolism and clearance from the body. Understanding these pathways is crucial for evaluating its pharmacokinetics and therapeutic potential.

Transport and Distribution

This compound's transport across cell membranes is mediated by specific transporters. Its distribution within tissues is vital for its biological activity and efficacy as a therapeutic agent.

Q & A

Q. How is N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine synthesized, and what are the critical reaction conditions?

The synthesis typically involves condensation reactions between 1,3-diaminopropane derivatives and pyridyl-containing aldehydes or ketones to form Schiff base intermediates. For example, the reaction of 1,3-diaminopropane with 2-pyridinecarboxaldehyde under anhydrous conditions and in the presence of a dehydrating agent (e.g., molecular sieves) yields the target compound. Key conditions include inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and stoichiometric ratios to minimize side products . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. What spectroscopic techniques are employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon backbone structure, with pyridyl protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm).

- Infrared (IR) Spectroscopy: Stretching vibrations for C=N (Schiff base, ~1600–1650 cm⁻¹) and N–H (amine, ~3300 cm⁻¹) provide structural validation.

- Mass Spectrometry (MS): High-resolution ESI-MS determines molecular ion peaks (e.g., m/z 208.17 for C₁₁H₁₈N₃⁺).

- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and coordination geometry in metal complexes .

Advanced Research Questions

Q. How does the ligand structure influence its coordination behavior in metal complexes?

The ligand’s pyridyl and dimethylamino groups act as bidentate or tridentate donors, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Steric hindrance from the dimethylamino group can restrict coordination modes, while the pyridyl ring’s π-backbonding enhances stability. For instance, in copper(II) thiocyanato complexes, the ligand adopts a distorted square-planar geometry, with thiocyanate ions occupying axial positions . Comparative studies with analogous ligands (e.g., N,N'-bis-(2-hydroxybenzyl) derivatives) reveal how substituents modulate redox activity and catalytic efficiency .

Q. What strategies resolve contradictions in catalytic activity data for enzyme-mimetic systems?

Discrepancies in catecholase-like activity (e.g., turnover numbers) may arise from solvent polarity, pH, or metal-ligand ratio variations. To address this:

- Control Experiments: Isolate metal-free ligand activity to rule out auto-oxidation.

- Kinetic Studies: Use stopped-flow spectroscopy to track intermediate species (e.g., µ-peroxo bridges).

- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps .

Q. How can computational modeling predict reactivity in biological systems?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with biomolecular targets (e.g., DNA or enzymes). For example, the ligand’s amine groups may form hydrogen bonds with DNA minor grooves, while pyridyl rings engage in π-π stacking. Pharmacokinetic predictions (SwissADME) evaluate bioavailability and metabolic stability .

Q. What experimental designs optimize stability under varying pH for biomedical applications?

- pH Stability Assays: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Structural Modifications: Introduce electron-withdrawing groups (e.g., –NO₂) to the pyridyl ring to enhance hydrolytic resistance.

- Encapsulation: Use liposomes or polymeric nanoparticles to shield the compound from acidic/alkaline environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.